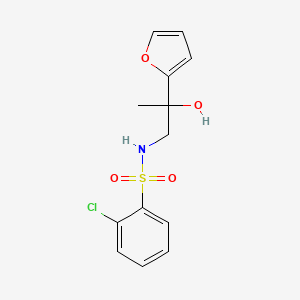
2-(2,4-二氯苯氧基)-N-(2-甲基-1,3-二氧代异吲哚啉-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide" is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their therapeutic and biological effects, such as antiviral, antiapoptotic, anticonvulsant, antimicrobial, and anticancer activities.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves standard organic synthesis methods, including condensation reactions, alkylation, and the use of catalysts under controlled conditions. For instance, the synthesis of a novel anilidoquinoline derivative with antiviral properties involved a straightforward synthetic route . Similarly, the synthesis of N-aryl acetamide derivatives with antimicrobial potential was achieved using physical and spectral data for characterization . These methods are indicative of the synthetic approaches that might be employed for the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray analysis, NMR, and IR spectroscopy. For example, the structure of a tetrahydropyrimidine-1-yl acetamide was elucidated using these methods . The molecular structure is crucial for understanding the conformational behavior and potential biological interactions of the compound.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups and the conditions applied. The papers provided do not detail specific reactions for the exact compound , but they do discuss the reactivity of similar molecules. For instance, the reactivity of acetamide derivatives towards electrophilic and nucleophilic attacks can be predicted using molecular electrostatic potential mapping .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as vibrational frequencies, thermodynamic properties, and molecular electrostatic potential, are typically investigated using computational methods like density functional theory (DFT). These properties are essential for understanding the stability and reactivity of the compounds. For example, quantum chemical calculations were used to analyze the properties of dichloro-N-aryl acetamides .
科学研究应用
合成和生物学评估
- 已合成一系列新衍生物并评估了它们的生物活性,包括抗炎、抗菌和抗病毒作用。例如,2-(1,3-二氧代异吲哚啉-2-基)乙酰胺的衍生物在体外和体内模型中均显示出有希望的抗炎活性,突出了它们的潜在治疗应用 (A. P. Nikalje, N. Hirani, R. Nawle, 2015)。同样,针对各种病原微生物的抗菌活性也报道了一些新的(2-氧代-3-(芳基亚氨基)吲哚啉-1-基)-N-芳基乙酰胺衍生物 (B. Debnath, S. Ganguly, 2015)。
治疗应用
- 某些衍生物已针对日本脑炎等疾病的治疗功效进行了评估,显示出显着的抗病毒和抗凋亡作用 (Joydeep Ghosh et al., 2008)。这强调了这些化合物通过调节受感染细胞中的病毒复制和凋亡来治疗病毒感染的潜力。
神经学效应
- 对2-(5-甲基-2,3-二氧代吲哚啉-1-基)乙酰胺衍生物的研究发现了它们的抗惊厥和抗抑郁活性,其中一些化合物显示出对癫痫的保护作用和有效的抗抑郁样活性 (Xing-Hua Zhen et al., 2015)。这表明它们在开发神经系统疾病治疗方面的潜在用途。
分子对接和光伏效率
- 已针对相关化合物进行了光谱和量子力学研究,以了解它们的电子性质和与生物靶标的相互作用。此类分析对于设计具有增强生物活性和特异性的化合物至关重要 (Y. Mary et al., 2020)。此外,一些衍生物的光伏效率建模表明它们在染料敏化太阳能电池中的潜在用途,展示了这些化合物超越生物医学研究的多样化应用。
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-21-16(23)10-3-2-4-12(15(10)17(21)24)20-14(22)8-25-13-6-5-9(18)7-11(13)19/h2-7H,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYCAJVSDYHNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
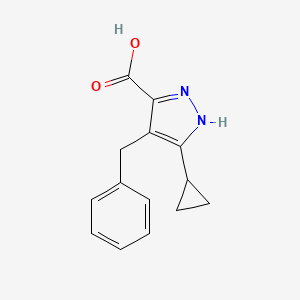
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)

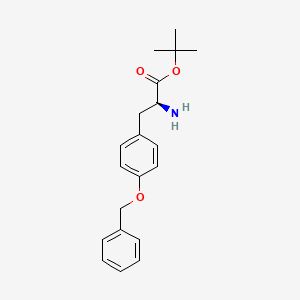
![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)
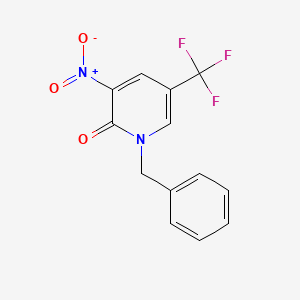

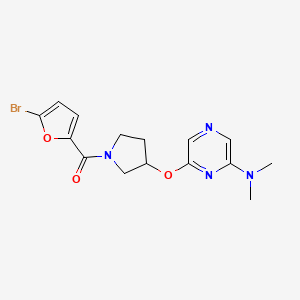
![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)

